molecular formula C32H32N4O7S B2577637 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide CAS No. 688061-94-1

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide

Cat. No. B2577637
CAS RN: 688061-94-1
M. Wt: 616.69
InChI Key: PNPJNCNBFKCCEG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C32H32N4O7S and its molecular weight is 616.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactivity

Scientific research has developed synthesis techniques for compounds with structural similarities, focusing on the creation of novel heterocyclic compounds. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one has been achieved through reactions involving anthranilamide and isocyanates, showcasing methods to create complex structures potentially relevant to the compound (J. Chern et al., 1988).

Biological Evaluation and Potential Therapeutic Uses

The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents highlight the compound's relevance in oncology research. For example, certain quinazolin-4-one derivatives have demonstrated high growth-inhibitory activity against tumor cells, retaining unique biochemical characteristics such as delayed, non-phase-specific cell-cycle arrest (V. Bavetsias et al., 2002). This suggests that derivatives of the compound may hold potential in cancer treatment through structural modifications.

Additionally, the synthesis and biological evaluation of novel benzothiazole-based triazoloquinazoline derivatives offer insights into their potential as antioxidant and antibacterial agents. Certain derivatives have shown significant activity, suggesting that structural analogs of the compound might be explored for similar pharmacological activities (R. Gadhave, B. Kuchekar, 2020).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(3-methylbutylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O7S/c1-19(2)9-10-33-29(37)16-44-32-35-24-13-28-27(42-18-43-28)12-23(24)31(39)36(32)15-20-3-6-22(7-4-20)30(38)34-14-21-5-8-25-26(11-21)41-17-40-25/h3-8,11-13,19H,9-10,14-18H2,1-2H3,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPJNCNBFKCCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CC4=CC=C(C=C4)C(=O)NCC5=CC6=C(C=C5)OCO6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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